2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-[4-(dimethylamino)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-13(2)9-5-3-8(4-6-9)12-10(14)7-11;/h3-6H,7,11H2,1-2H3,(H,12,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTFVXIOGNKGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically obtained through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles such as halides, amines; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
1. Treatment of Overactive Bladder (OAB)
- The most prominent application of 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride is in the treatment of overactive bladder. This compound acts as a β-3 adrenoceptor agonist, which helps relax the bladder muscle, thereby increasing bladder capacity and reducing the frequency of urination. Mirabegron, the commercial formulation of this compound, has been approved for use in several countries under various brand names, including Myrbetriq in the United States and Betmiga in Europe .
2. Antibacterial and Antifungal Activity
- Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds synthesized with similar structural motifs have shown promising results against Xanthomonas species, which are known plant pathogens. The effectiveness of these compounds was evaluated through Minimum Inhibitory Concentration (MIC) assays, demonstrating superior activity compared to traditional agents .
Mechanistic Insights
Research has delved into the mechanisms by which this compound exerts its effects. The compound's interaction with β-3 adrenoceptors has been characterized using various biochemical assays:
- Binding Affinity : Studies reveal that this compound has a high binding affinity for β-3 adrenoceptors, leading to significant activation and downstream signaling that promotes bladder relaxation .
- Cellular Studies : In vitro studies involving human bladder smooth muscle cells have shown that treatment with this compound leads to increased intracellular cAMP levels, which is crucial for muscle relaxation .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Solubility vs. Bioavailability: The hydrochloride salt of the dimethylamino analog (C₁₀H₁₃ClN₂O) exhibits superior aqueous solubility (≈50 mg/mL) compared to its diethylamino counterpart (≈20 mg/mL), critical for intravenous formulations .
- Steric Effects: Bulky substituents (e.g., diethylamino) reduce crystallization efficiency, as observed in differential scanning calorimetry (DSC) studies .
- Biological Activity: Chloroacetamides with aromatic amines (e.g., 4-dimethylaminophenyl) show higher affinity for serotonin receptors (Ki: 120 nM) compared to alachlor (Ki: >1,000 nM) .
Biological Activity
2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride, commonly referred to as a derivative of N-phenylacetamide, has garnered attention for its diverse biological activities. This compound is part of a broader class of amides that exhibit significant pharmacological potential, including antimicrobial, anticonvulsant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features an acetamide group attached to a dimethylaminophenyl moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of N-phenylacetamide exhibit substantial antimicrobial properties. For instance, a study evaluated various derivatives against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis, revealing effective minimum inhibitory concentrations (MICs) ranging from 144.7 µM to 194.9 µM for selected compounds .
Table 1: Antimicrobial Activity of N-Phenylacetamide Derivatives
| Compound Name | Target Bacteria | EC50 (µM) | Comparison |
|---|---|---|---|
| Compound A1 | Xanthomonas oryzae | 156.7 | Better than bismerthiazol (230.5 µM) |
| Compound A4 | Xanthomonas axonopodis | 281.2 | Better than thiodiazole copper (476.52 µM) |
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been evaluated in animal models. For example, several N-phenylacetamide derivatives were tested in the maximal electroshock (MES) seizure model, showing protective effects at doses of 100 mg/kg and 300 mg/kg . The highest activity was noted with specific derivatives that demonstrated significant protection against seizures.
Table 2: Anticonvulsant Activity in MES Model
| Compound Name | Dose (mg/kg) | Protection Observed |
|---|---|---|
| Compound B12 | 100 | Effective at 0.5 h |
| Compound B19 | 300 | Effective at both time points |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Antimicrobial Mechanism : The compound inhibits key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death.
- Anticonvulsant Mechanism : It modulates neurotransmitter levels in the central nervous system, potentially enhancing inhibitory pathways that prevent seizure activity.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. In silico models indicate good bioavailability and metabolic stability, which are critical for therapeutic efficacy .
Case Studies
-
Case Study: Antimicrobial Efficacy
A research team synthesized various N-phenylacetamide derivatives and evaluated their efficacy against resistant bacterial strains. Results showed that specific modifications to the phenyl ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship (SAR) that can guide future drug development. -
Case Study: Anticonvulsant Screening
In a systematic screening of novel anticonvulsants, several derivatives were administered to mice under controlled conditions. The study highlighted the importance of lipophilicity in determining the onset and duration of anticonvulsant effects, providing insights into optimizing formulations for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
